7-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine
Overview
Description
7-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Mechanism of Action
Target of Action
The primary targets of 7-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play critical roles in various biological processes, including cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition occurs when the compound binds to the FGFRs, preventing them from activating downstream signaling pathways that regulate cell proliferation and migration .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . By inhibiting FGFRs, this compound disrupts these pathways, leading to a decrease in cell proliferation and migration .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties .
Result of Action
The inhibition of FGFRs by this compound leads to a decrease in cell proliferation and migration . This can result in the inhibition of tumor growth in cancers associated with abnormal FGFR activation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine typically involves the formation of the pyrrolo[2,3-c]pyridine core followed by bromination. One common method involves the cyclization of appropriate precursors under specific conditions to form the core structure, which is then brominated using brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, solvent, and reaction time, as well as employing continuous flow techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the heterocyclic rings.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Employed in coupling reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-c]pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
7-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: Used in the study of enzyme inhibition and receptor binding.
Material Science: Employed in the development of organic electronic materials due to its unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar biological activities.
7-azaindole: Shares structural similarities and is used in similar applications.
Uniqueness
7-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the design of novel therapeutic agents with improved efficacy and selectivity.
Properties
IUPAC Name |
7-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-7-6-4(1-2-10-7)5(9)3-11-6/h1-3,11H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGPJRLQVLHIEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.